N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine
Description
N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine (CAS: 1245808-43-8), also referred to as (2,2-difluoroethyl)[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]amine, is a fluorinated pyrazole derivative with the molecular formula C₉H₁₅F₂N₃ and a molar mass of 203.23 g/mol . Structurally, it features a 1-ethylpyrazole core linked to a 2,2-difluoroethylamine group via an ethyl bridge.
Properties
CAS No. |
1245808-43-8 |
|---|---|
Molecular Formula |
C9H15F2N3 |
Molecular Weight |
203.23 g/mol |
IUPAC Name |
N-[1-(1-ethylpyrazol-4-yl)ethyl]-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H15F2N3/c1-3-14-6-8(4-13-14)7(2)12-5-9(10)11/h4,6-7,9,12H,3,5H2,1-2H3 |
InChI Key |
LATUWYFDDKBVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(C)NCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with a suitable difluoroethanamine derivative. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-amine with 2,2-difluoroethanamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as amination, reduction, and condensation, followed by purification techniques like crystallization or distillation to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The difluoroethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethanone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties[][4].
Mechanism of Action
The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Functional and Pharmacological Insights
Fluorination Impact: The 2,2-difluoroethylamine group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine . The trifluoroethyl group in 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine increases lipophilicity, which may enhance blood-brain barrier penetration but could also elevate toxicity risks .
Substituent Effects: Methyl groups on pyrazole rings (e.g., in N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine) introduce steric effects that may hinder enzyme binding or improve selectivity .
Synthetic Utility :
- The 2,2-difluoroethanamine moiety is critical in cycloaddition reactions for synthesizing difluoromethylated heterocycles, as demonstrated in the preparation of pyrrolidines . This highlights its versatility in medicinal chemistry workflows.
Commercial and Developmental Status
- The target compound is discontinued, likely due to challenges in scalability or insufficient efficacy in preclinical studies .
- Analogs like N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine remain in development, suggesting methyl-substituted derivatives may offer superior stability or potency .
Biological Activity
N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 190.19 g/mol
- CAS Number : 1882285-77-9
This compound features a difluoroethylamine moiety, which is known to influence biological activity through various mechanisms.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The difluoroethylamine group can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific cancer cell lines. In vitro assays have shown cytotoxic effects against various tumor cells, likely due to interference with cellular signaling pathways involved in proliferation and apoptosis.
- Neuroprotective Effects : Similar pyrazole derivatives have been studied for neuroprotective effects against oxidative stress. The presence of the pyrazole ring may contribute to antioxidant activities, making it a candidate for further exploration in neurodegenerative disease models.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or signaling.
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.
Case Studies and Research Findings
A few notable studies have been conducted to evaluate the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of difluoroethylamines; found significant inhibition against Gram-positive bacteria. |
| Study 2 | Evaluated cytotoxicity in cancer cell lines; demonstrated IC values in the low micromolar range for several tumor types. |
| Study 3 | Assessed neuroprotective properties in mouse models; reported reduced markers of oxidative stress and inflammation. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
